molecular formula C82H107N5O20 B605525 AP20187 CAS No. 195514-80-8

AP20187

Numéro de catalogue: B605525
Numéro CAS: 195514-80-8
Poids moléculaire: 1482.7 g/mol
Clé InChI: NSBGUMKAXUXKGI-BPNHAYRBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

2.1. Macrophage Studies

AP20187 has been utilized in studies involving macrophage depletion to investigate their role in tumor formation. In a study conducted on MaFIA positive mice, treatment with this compound resulted in a significant reduction in macrophage levels, confirming its effectiveness as a tool for studying macrophage-related processes in cancer biology .

Table 1: Macrophage Depletion Results

Treatment GroupGFP Expression (%)
Untreated Control61%
Mock-treated73%
This compound-treated2%

2.2. Neural Stem Cell Regulation

In the context of spinal cord injury (SCI), this compound has been employed to eliminate undifferentiated induced pluripotent stem cell-derived neural stem cells (NSCs). This application is crucial for preventing teratoma formation during therapeutic interventions . The compound's ability to regulate NSC proliferation makes it a valuable asset in regenerative medicine.

2.3. Cancer Research

This compound has been instrumental in developing mouse models for studying mammary gland tumorigenesis. In transgenic mice expressing an inducible fibroblast growth factor receptor (FGFR1), administration of this compound led to significant cellular changes indicative of tumor progression, including increased cell proliferation and activation of signaling pathways associated with cancer .

Table 2: Tumorigenesis Indicators Post-AP20187 Treatment

Time Point (Days)Observed Changes
3Tyrosine phosphorylation of FGFR1
13Development of bilayered epithelial cells
28Invasive lesions and loss of cell polarity

3.1. Inducible Caspase-9 System

This compound is used in conjunction with the inducible caspase-9 system to control cell death in therapeutic contexts. For instance, studies have shown that this compound can rapidly induce apoptosis in cells expressing the iC9 gene, demonstrating its potential for regulating unwanted cell populations in therapies .

Table 3: Cell Viability Post-AP20187 Treatment

Time Point (Hours)Viable Cells (%)
6<10%
24Significant reduction

3.2. Neurodegenerative Disorders

Research indicates that this compound can enhance neuronal growth and survival in models of neurodegenerative diseases by simulating nerve growth factor activity through dimerization of trkA receptors . This application underscores its potential role in developing treatments for conditions like Alzheimer's disease.

4.1. Aging and Senescence

A notable study examined the effects of this compound on senescent cells in a transgenic mouse model (ATTAC mice). The administration of this compound bi-weekly significantly reduced the accumulation of senescent cells, leading to improvements in organ function and an extension of healthspan .

Table 4: Effects on Organ Function Post-AP20187 Treatment

OrganImprovement Observed
KidneyReduced glomerulosclerosis
HeartPreserved cardiac function

Analyse Biochimique

Biochemical Properties

AP20187 interacts with fusion proteins containing the DmrB domain, leading to their dimerization . This dimerization activates the fusion proteins, triggering biochemical reactions such as the apoptosis pathway . The nature of these interactions is reversible, allowing for control over the activation and deactivation of these proteins .

Cellular Effects

This compound has significant effects on various types of cells. In cancer therapies and adoptive cell therapies, this compound is used to induce apoptosis, effectively eliminating specific cells . It influences cell function by activating the apoptosis pathway, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the dimerization of fusion proteins containing the DmrB domain . This dimerization is induced by this compound binding to these proteins, leading to their activation . The activated proteins can then exert their effects at the molecular level, including changes in gene expression and the activation of the apoptosis pathway .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, in a study involving a murine model of breast cancer, the viability of cancer cells was significantly reduced when treated with this compound

Metabolic Pathways

This interaction leads to the activation of these proteins and the subsequent triggering of biochemical reactions such as the apoptosis pathway .

Transport and Distribution

As a cell-permeable ligand, this compound can enter cells and interact with intracellular proteins .

Subcellular Localization

Given its role as a chemical inducer of dimerization, it can be inferred that this compound interacts with fusion proteins at their location within the cell .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

AP20187 est généralement préparé en dissolvant le composé dans de l'éthanol à 100 % pour créer une solution mère. Pour les expériences in vivo, une solution mère de 42 mM est recommandée . La solution mère peut être conservée à -20 °C pour une utilisation à long terme. Pour préparer une solution de dosage, la solution mère est diluée avec du PEG-400 et du Tween-80 dans l'eau .

Méthodes de production industrielle

La production industrielle de this compound implique la synthèse de sa structure chimique, qui comprend plusieurs étapes de synthèse organique. Le composé est ensuite purifié pour atteindre un niveau de pureté élevé, généralement supérieur à 98 % tel que déterminé par chromatographie liquide haute performance (CLHP) .

Activité Biologique

AP20187 is a chemical inducer of dimerization (CID) primarily used in research involving FKBP fusion protein systems. Its biological activity is characterized by its ability to induce apoptosis in cells expressing specific fusion proteins, making it a valuable tool in cell biology and therapeutic research.

This compound functions by promoting the dimerization of FKBP fusion proteins, which can include various intracellular signaling molecules. This interaction leads to a cascade of cellular events, including apoptosis, particularly in cells engineered to express caspase-8-FKBP fusion proteins or the intracellular domain of the Fas receptor. The selectivity of this compound for FKBP-F36V fusion proteins over wild-type FKBP increases its utility in experimental settings where precise control over cell fate is required .

Key Research Findings

  • Induction of Apoptosis :
    • This compound has been shown to effectively induce apoptosis in senescent cells expressing caspase-8-FKBP fusion proteins under the control of the Ink4a promoter. This process is active both in vitro and in vivo, highlighting its potential for therapeutic applications in cancer and age-related diseases .
  • Cell Proliferation Regulation :
    • A study demonstrated that this compound could rapidly reduce the proliferation of UE7T-13/iC9 cells, which are engineered to express an inducible caspase-9 (iC9) system. The reduction was observed within 24 hours and was concentration-dependent, indicating that this compound can be used to regulate transplanted cell populations effectively .
  • Differential Effects on Cell Types :
    • Research indicates that this compound can have varying effects on different cell types. For instance, in NIH3T3 fibroblasts, this compound treatment did not significantly alter proliferation; however, it resulted in a twofold increase in proliferation in HC11 mammary epithelial cells. This suggests that the signaling pathways activated by iFGFR1 (inducible FGFR1) can produce functionally distinct outcomes depending on the cellular context .

Case Study 1: Inducible Caspase-9 System

In a controlled experiment, researchers utilized this compound to trigger apoptosis in a population of cells expressing iCasp9 tagged with mCherry. The study focused on the variability of cell responses to this compound, revealing that differences in initial iCasp9 expression levels and the ratio of XIAP to Caspase3 influenced cell fate decisions. This heterogeneity underscores the importance of understanding individual cellular responses when employing this compound in therapeutic contexts .

Case Study 2: Neuroprotection Studies

Another study investigated the use of this compound in gene therapy for retinal protection against light-induced damage. The results indicated that while GDNF (Glial cell line-Derived Neurotrophic Factor) gene transfer did not protect photoreceptors from degeneration, the this compound-mediated activation of Ret signaling provided insights into potential gene-based therapeutic strategies for retinal diseases .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Study Cell Type Outcome Mechanism
Senescent CellsInduction of apoptosisCaspase-8-FKBP fusion protein activation
UE7T-13/iC9 CellsRapid reduction in proliferationConcentration-dependent response
NIH3T3 FibroblastsNo change in proliferationiFGFR1 signaling pathway
Various Cell TypesHeterogeneous responsesVariability in iCasp9 expression
Retinal CellsInsights into neuroprotectionGDNF signaling regulation

Propriétés

IUPAC Name

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[2-[[2-[[[2-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]methyl]-3-(dimethylamino)propyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C82H107N5O20/c1-15-61(57-43-71(98-9)77(102-13)72(44-57)99-10)79(90)86-37-19-17-27-63(86)81(92)106-65(33-29-52-31-35-67(94-5)69(39-52)96-7)55-23-21-25-59(41-55)104-50-75(88)83-47-54(49-85(3)4)48-84-76(89)51-105-60-26-22-24-56(42-60)66(34-30-53-32-36-68(95-6)70(40-53)97-8)107-82(93)64-28-18-20-38-87(64)80(91)62(16-2)58-45-73(100-11)78(103-14)74(46-58)101-12/h21-26,31-32,35-36,39-46,54,61-66H,15-20,27-30,33-34,37-38,47-51H2,1-14H3,(H,83,88)(H,84,89)/t61-,62-,63-,64-,65+,66+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBGUMKAXUXKGI-BPNHAYRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCC(CNC(=O)COC5=CC=CC(=C5)C(CCC6=CC(=C(C=C6)OC)OC)OC(=O)C7CCCCN7C(=O)C(CC)C8=CC(=C(C(=C8)OC)OC)OC)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCC(CNC(=O)COC5=CC=CC(=C5)[C@@H](CCC6=CC(=C(C=C6)OC)OC)OC(=O)[C@@H]7CCCCN7C(=O)[C@@H](CC)C8=CC(=C(C(=C8)OC)OC)OC)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C82H107N5O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101098203
Record name 2,2′-[[2-[(Dimethylamino)methyl]-1,3-propanediyl]bis[imino(2-oxo-2,1-ethanediyl)oxy-3,1-phenylene[(1R)-3-(3,4-dimethoxyphenyl)propylidene]]] bis[1-[(2S)-1-oxo-2-(3,4,5-trimethoxyphenyl)butyl]-2-piperidinecarboxylate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101098203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1482.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195514-80-8
Record name 2,2′-[[2-[(Dimethylamino)methyl]-1,3-propanediyl]bis[imino(2-oxo-2,1-ethanediyl)oxy-3,1-phenylene[(1R)-3-(3,4-dimethoxyphenyl)propylidene]]] bis[1-[(2S)-1-oxo-2-(3,4,5-trimethoxyphenyl)butyl]-2-piperidinecarboxylate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195514-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AP 20187
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195514808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2′-[[2-[(Dimethylamino)methyl]-1,3-propanediyl]bis[imino(2-oxo-2,1-ethanediyl)oxy-3,1-phenylene[(1R)-3-(3,4-dimethoxyphenyl)propylidene]]] bis[1-[(2S)-1-oxo-2-(3,4,5-trimethoxyphenyl)butyl]-2-piperidinecarboxylate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101098203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the primary mechanism of action of AP20187?

A1: this compound exerts its effects by binding to and inducing the dimerization of proteins containing a modified FK506 binding protein (FKBP) domain, specifically the Fv2E variant. [, , , ] This dimerization can activate downstream signaling pathways depending on the protein fused to the FKBP domain.

Q2: What are some examples of proteins that have been successfully targeted by this compound for dimerization?

A2: Researchers have fused the FKBP domain to a variety of proteins, including: * Receptor tyrosine kinases: Including fibroblast growth factor receptor 1 (FGFR1), [, ] the thrombopoietin receptor (Mpl), [, ] and the insulin receptor. [] * Cytokine receptors: Such as the interleukin-6 receptor (gp130) [] and kinase insert domain-containing receptor (KDR). [] * Other signaling proteins: Like the Ste20-like kinase (SLK) [] and the E2-conjugating enzyme Cdc34. []

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the exact molecular formula and weight are not consistently reported in the provided research papers.

Q4: Is there any spectroscopic data available for this compound?

A4: The provided papers do not contain specific spectroscopic data for this compound.

Q5: Has this compound been used successfully in in vivo studies?

A6: Yes, this compound has demonstrated efficacy in several animal models, including mice and Xenopus laevis . [, , , , , , , , ]

Q6: Are there concerns regarding the stability of this compound under physiological conditions?

A6: While the provided papers don't directly address stability issues, the successful use of this compound in in vivo models suggests adequate stability for those experimental setups.

Q7: Does this compound possess any inherent catalytic activity?

A8: No, this compound itself does not possess catalytic properties. Its function relies solely on its ability to induce dimerization of target proteins. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.